Barbituric acid, 5-benzyl-5-isopropyl-
Description
Contextualization within Heterocyclic Chemistry and Derivatization Studies
Barbituric acid, chemically known as 2,4,6-(1H,3H,5H)-pyrimidinetrione, is a key molecule in the field of heterocyclic chemistry. mdpi.com Its structure, containing two nitrogen atoms within a six-membered ring, allows for extensive derivatization. The most significant position for substitution is the C-5 carbon, which is flanked by two carbonyl groups, making its methylene (B1212753) protons acidic and readily replaceable. pharmatutor.org
The synthesis of derivatives, such as Barbituric acid, 5-benzyl-5-isopropyl-, typically involves the condensation of a disubstituted malonic ester with urea (B33335) or the alkylation of barbituric acid itself. irapa.org These reactions are fundamental in organic synthesis and are often used as examples in derivatization studies. The Knoevenagel condensation, for instance, reacting barbituric acid with aldehydes, is a common method to introduce substituents at the C-5 position, which can then be further modified. fishersci.co.uk The study of these derivatization reactions allows researchers to systematically alter the steric and electronic properties of the molecule, leading to a deeper understanding of structure-property relationships in heterocyclic systems.
Overview of the Research Significance of 5,5-Disubstituted Barbituric Acid Derivatives in Chemical Sciences
The significance of 5,5-disubstituted barbituric acid derivatives, including the specific compound 5-benzyl-5-isopropylbarbituric acid, is multifaceted in the chemical sciences. The nature of the two substituents at the C-5 position critically influences the molecule's properties. mdpi.compharmatutor.org This structural feature is a primary determinant of the compound's lipophilicity, which in turn affects its biological activity. pharmatutor.org
In medicinal chemistry, these derivatives have been extensively investigated for their action as central nervous system (CNS) depressants, with applications as sedatives, hypnotics, and anticonvulsants. irapa.orgpharmatutor.org The specific combination of a benzyl (B1604629) group and an isopropyl group in "Barbituric acid, 5-benzyl-5-isopropyl-" suggests a compound with tailored lipophilicity, potentially designed to modulate its interaction with biological targets.
Beyond pharmacology, these compounds are valuable tools in coordination chemistry and supramolecular chemistry. The nitrogen and oxygen atoms in the barbiturate (B1230296) ring can act as ligands, forming complexes with metal ions. acs.org The substituents at the C-5 position can influence the geometry and stability of these coordination compounds. Furthermore, the N-H protons and carbonyl groups of the barbiturate ring are capable of forming robust hydrogen-bonded networks, leading to the formation of complex supramolecular architectures like chains and sheets. acs.orgresearchgate.net This self-assembly property is of great interest in materials science for the design of novel organic materials. The study of compounds like 5-benzyl-5-isopropylbarbituric acid contributes to the fundamental understanding of molecular recognition and crystal engineering principles.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17013-33-1 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
5-benzyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)14(8-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18/h3-7,9H,8H2,1-2H3,(H2,15,16,17,18,19) |
InChI Key |
UMNUSSWRSRDUIL-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CC=C2 |
Other CAS No. |
17013-33-1 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Barbituric Acid, 5 Benzyl 5 Isopropyl
Spectroscopic Characterization Techniques for Molecular Structure Confirmation
The molecular structure of 5-benzyl-5-isopropylbarbituric acid is unequivocally confirmed through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, culminating in a detailed molecular portrait.
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 5-benzyl-5-isopropylbarbituric acid, both ¹H and ¹³C NMR spectra provide critical data for structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region. The methylene (B1212753) (-CH2-) protons of the benzyl group and the methine (-CH-) proton of theisopropyl group will also exhibit distinct chemical shifts and coupling patterns, which are influenced by their neighboring protons. The methyl (-CH3) protons of the isopropyl group will appear as a doublet further upfield. The N-H protons of the barbiturate (B1230296) ring are also observable and their chemical shift can be sensitive to the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons (C=O) of the barbiturate ring are characteristically found at the most downfield chemical shifts. The quaternary carbon at the C5 position, bonded to both the benzyl and isopropyl groups, will have a unique chemical shift. The aromatic carbons of the benzyl group will appear in a specific range, and the aliphatic carbons of the benzyl and isopropyl groups will be located at higher field strengths.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Barbituric acid, 5-benzyl-5-ethyl- (as a reference)
| Carbon Position | Chemical Shift (ppm) | Assignment |
| C-2 | 167.2–168.5 | Ketone carbonyl |
| C-5 | 62.4–63.1 | Quaternary carbon |
| Benzyl CH2 | 45.8–46.3 | Methylene linker |
Note: This data is for a closely related compound, 5-benzyl-5-ethylbarbituric acid, and serves as an illustrative example of the expected chemical shift ranges.
IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, offering further confirmation of its structure.
Infrared (IR) Spectroscopy: The IR spectrum of 5-benzyl-5-isopropylbarbituric acid is characterized by distinct absorption bands corresponding to its functional groups. Strong absorption bands are expected in the region of 1700-1750 cm⁻¹ due to the stretching vibrations of the three carbonyl (C=O) groups in the barbiturate ring. The N-H stretching vibrations of the amide groups typically appear as a broad band in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be observed around 2850-3100 cm⁻¹. Furthermore, characteristic bands for the benzyl group, including C-H out-of-plane bending, can be found in the fingerprint region (700–750 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insights into the electronic transitions within the molecule. Barbituric acid and its derivatives typically exhibit absorption maxima in the ultraviolet region. The presence of the benzyl group, a chromophore, is expected to influence the absorption spectrum. The electronic transitions are often associated with the π → π* and n → π* transitions of the carbonyl groups and the aromatic ring. The exact position of the absorption maxima can be influenced by the solvent polarity.
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.
In the mass spectrum of 5-benzyl-5-isopropylbarbituric acid, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (260.28 g/mol ). The fragmentation pattern is a unique fingerprint of the molecule. Key fragmentation pathways would likely involve the loss of the benzyl and isopropyl substituents. A prominent peak would be expected at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C7H7]⁺) formed from the benzyl group. Loss of the isopropyl group ([CH(CH3)2]) would result in a fragment at [M-43]⁺. Other fragments arising from the cleavage of the barbiturate ring itself would also be observed, providing a detailed picture of the molecule's composition.
Interactive Data Table: Predicted Collision Cross Section (CCS) Values for Barbituric acid, 5-benzyl-5-isopropyl-
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 261.12338 | 159.6 |
| [M+Na]⁺ | 283.10532 | 166.5 |
| [M-H]⁻ | 259.10882 | 160.8 |
| [M+NH4]⁺ | 278.14992 | 174.1 |
| [M+K]⁺ | 299.07926 | 162.0 |
| [M+H-H2O]⁺ | 243.11336 | 152.2 |
| [M+HCOO]⁻ | 305.11430 | 174.2 |
| [M+CH3COO]⁻ | 319.12995 | 191.2 |
This data, calculated using CCSbase, provides theoretical values for the collision cross section of different adducts of the molecule, which can be compared with experimental ion mobility mass spectrometry data. uni.lu
Tautomeric Equilibria and Conformational Preferences in Barbituric Acid Systems
The barbituric acid ring system is known to exhibit interesting tautomeric and conformational behaviors, which are influenced by the nature of the substituents at the C5 position.
Barbituric acid can exist in several tautomeric forms, with the most common being the tri-keto form. ias.ac.in However, it can also exist in enol forms where a proton from a nitrogen or the C5 carbon migrates to a carbonyl oxygen. biointerfaceresearch.comechemcom.com The equilibrium between these tautomers can be influenced by the solvent and the phase (solution or gas). researchgate.net
Research on barbituric acid and its derivatives has shown that the tri-keto form is generally the most stable tautomer. ias.ac.in However, the presence of substituents at the C5 position can affect the stability of the different tautomers. For 5-benzyl-5-isopropylbarbituric acid, the tri-keto form is expected to be the predominant species in most conditions. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of different tautomers of barbituric acid. biointerfaceresearch.com These studies have shown that the tri-keto form is the most stable, but the energy differences between the tautomers can be small, suggesting that multiple forms may coexist in equilibrium. biointerfaceresearch.com The nature of the substituents at the C5 position can influence this equilibrium. ias.ac.in
The benzyl and isopropyl groups attached to the C5 carbon of the barbiturate ring are not static; they can rotate around the single bonds connecting them to the ring. This rotation leads to different spatial arrangements, or conformations, of the molecule. The preferred conformation will be the one with the lowest energy, which is typically the one that minimizes steric hindrance between the bulky substituents and the barbiturate ring.
Chemical Reactivity and Mechanistic Investigations of Barbituric Acid, 5 Benzyl 5 Isopropyl
Dealkylation Reactions and Carbonium Ion Stability in Substituted Barbiturates
The substituents at the C5 position of the barbituric acid ring are central to its chemical stability and reactivity. Under certain conditions, these groups can be cleaved through dealkylation reactions, a process heavily influenced by the electronic nature of the substituents.
Acid-Catalyzed Dealkylation of C5-Substituents
In the presence of strong acids, such as concentrated sulfuric acid, 5,5-disubstituted barbiturates can undergo dealkylation. This reaction involves the cleavage of the carbon-carbon bond between the C5 atom of the barbiturate (B1230296) ring and one of its substituents. The mechanism is initiated by protonation of a carbonyl oxygen, which enhances the electrophilicity of the ring system. This is followed by the departure of one of the C5 substituents as a carbocation (also known as a carbonium ion), leaving behind a C5-anion that is subsequently protonated. This type of acid-catalyzed cleavage is a known reaction pathway for barbiturates with specific alkyl or aryl groups at the 5-position.
Influence of Substituent Stability on Cleavage Pathways
The pathway of the dealkylation reaction is dictated by the relative stability of the potential carbocations that can be formed. The substituent that can form a more stable carbocation will be cleaved more readily. In the case of 5-benzyl-5-isopropyl-barbituric acid, the two possible carbocations are the benzyl (B1604629) cation and the isopropyl cation.
Benzyl Cation (C₆H₅CH₂⁺): This is a primary carbocation, but it is significantly stabilized by resonance. The positive charge can be delocalized over the aromatic ring, spreading the charge across multiple carbon atoms and greatly increasing its stability.
Isopropyl Cation ((CH₃)₂CH⁺): This is a secondary carbocation. Its stability comes from the inductive effect of the two methyl groups, which donate electron density to the positively charged carbon.
While both carbocations are relatively stable, the resonance stabilization of the benzyl cation is a more powerful stabilizing effect than the inductive stabilization of the secondary isopropyl cation. Consequently, the cleavage of the benzyl group is generally favored, leading to the formation of 5-isopropylbarbituric acid as the primary product. Research on analogous compounds, such as 5-benzyl-5-ethylbarbituric acid, supports the principle that groups forming more stable carbocations are removed more rapidly under acidic conditions.
| Substituent | Formed Carbocation | Type | Key Stabilizing Factor | Relative Stability | Predicted Major Product of Dealkylation |
| Benzyl | Benzyl cation | Primary, Resonancestabilized | Resonance | Higher | 5-Isopropylbarbituric acid |
| Isopropyl | Isopropyl cation | Secondary | Inductive Effect | Lower | 5-Benzylbarbituric acid |
Reactions Involving the Barbituric Acid Ring System and its Periphery
The barbituric acid ring itself is a reactive entity, susceptible to various transformations, particularly those that compromise its cyclic structure.
One of the most significant reactions of the barbiturate core is hydrolysis, which leads to the opening of the heterocyclic ring. This can occur under both acidic and basic conditions.
Acidic Hydrolysis: In the presence of strong mineral acids and heat, the amide linkages of the barbiturate ring are cleaved. This process involves the protonation of the carbonyl groups, followed by nucleophilic attack by water molecules. The ultimate products of this reaction are urea (B33335) and the corresponding disubstituted malonic acid, which in this case would be benzylisopropylmalonic acid.
Basic Hydrolysis: Under alkaline conditions, such as refluxing with sodium hydroxide (B78521), the barbiturate ring is also readily opened. The mechanism involves the deprotonation of the imide hydrogens, which increases the susceptibility of the carbonyl carbons to nucleophilic attack by hydroxide ions. This pathway similarly yields urea and the salt of the disubstituted malonic acid.
The C5 position, being fully substituted in 5-benzyl-5-isopropyl-barbituric acid, is not available for common barbituric acid reactions like Knoevenagel condensation unless a dealkylation reaction occurs first. mdpi.comwikipedia.org The imide nitrogens (N1 and N3), however, remain reactive sites. The protons on these nitrogens are acidic and can be removed by a base, allowing for N-alkylation or other substitutions at these positions.
| Condition | Reagents | General Products | Specific Products for 5-Benzyl-5-isopropyl-barbituric acid |
| Acidic Hydrolysis | Concentrated H₂SO₄, Heat | Substituted Malonic Acid + Urea | Benzylisopropylmalonic acid + Urea |
| Basic Hydrolysis | NaOH, Reflux | Salt of Substituted Malonic Acid + Urea | Sodium benzylisopropylmalonate + Urea |
Isomerization and Rearrangement Studies of Barbituric Acid Derivatives
Barbituric acid derivatives can undergo several types of isomerization and rearrangement reactions. The most fundamental is keto-enol tautomerism, where the barbituric acid ring can exist in equilibrium between its tri-keto form and various enol forms. academicjournals.org
More complex intramolecular rearrangements have been observed in 5,5-disubstituted barbiturates that possess a functional group on one of the side chains. For instance, studies on compounds like 5-allyl-5-(2-hydroxypropyl)barbituric acid have shown that the hydroxyl group on the side chain can act as an internal nucleophile, attacking a carbonyl carbon of the barbiturate ring. This leads to the cleavage of the ring and the formation of a new heterocyclic system, such as an α-allophanyl-γ-valerolactone. electronicsandbooks.com A similar intramolecular isomerization has been reported for 5-phenyl-5-(3-aminopropyl)barbituric acid, where the terminal amino group attacks the ring to form a piperidone derivative. electronicsandbooks.com
While no specific rearrangement studies on Barbituric acid, 5-benzyl-5-isopropyl- itself have been detailed, these examples demonstrate a key reactivity pattern for this class of compounds. If a functional group (e.g., -OH, -NH₂) were introduced into either the benzyl or isopropyl substituent, similar intramolecular rearrangements could be anticipated, leading to the formation of novel lactone or lactam structures.
Coordination Chemistry Research Involving Barbituric Acid Ligands
Barbituric acid and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple potential donor atoms, namely the two imide nitrogens and the three carbonyl oxygens. researchgate.netnih.gov They can coordinate with a wide range of metal ions, forming diverse structures from simple complexes to complex coordination polymers. researchgate.netresearchgate.net
Coordination can occur in several ways:
Through Carbonyl Oxygens: The carbonyl oxygen atoms can act as neutral donor ligands to coordinate with metal centers. This is a common coordination mode, especially when the imide protons are present. nih.gov
Through Deprotonated Nitrogen: The imide protons of the barbiturate ring are acidic and can be removed to form a barbiturate anion. This anionic ligand can then coordinate to metal ions through the nitrogen atoms, often in a bridging fashion. nih.gov
For Barbituric acid, 5-benzyl-5-isopropyl-, which has unsubstituted N1 and N3 positions, coordination can proceed via either of these primary modes. It can act as a neutral ligand coordinating through its oxygen atoms, or as an anionic ligand after deprotonation of one or both N-H groups. Extensive research has been conducted on the complexes formed between barbiturates and various metals, including alkali metals (Li, Na, K), transition metals (Cu, Zn, Co, Ni, Fe, Cr, Mn), and alkaline earth metals. academicjournals.orgnih.govnih.gov These studies have revealed the formation of monomeric, dimeric, and polymeric structures, often featuring extensive hydrogen bonding networks that contribute to the stability of the crystal lattice. nih.govresearchgate.net
| Metal Ion Group | Example Metals | Typical Coordination Modes | Resulting Structures |
| Alkali Metals | Li⁺, Na⁺, K⁺ | Coordination via carbonyl oxygens and deprotonated nitrogens; often includes water molecules in the coordination sphere. nih.gov | Polymeric coordination compounds, extensive hydrogen-bonded networks. nih.gov |
| Transition Metals | Cu²⁺, Zn²⁺, Co²⁺, Fe³⁺, Mn²⁺ | Coordination via carbonyl oxygens and/or deprotonated nitrogens, forming chelates or bridges. academicjournals.orgnih.gov | Monomeric complexes, 1D cationic polymeric chains, 2D neutral coordination polymers. researchgate.netnih.gov |
| Alkaline Earth Metals | Ca²⁺, Ba²⁺ | Primarily through oxygen atoms. | Polymeric structures. |
Structure Reactivity and Structure Property Relationships in Barbituric Acid Chemistry
Influence of C5-Substituent Steric and Electronic Factors on Chemical Behavior
The chemical behavior of 5-benzyl-5-isopropylbarbituric acid is a direct consequence of the combined steric and electronic effects of its C5 substituents. The isopropyl group, a branched alkyl chain, exerts a significant steric hindrance around the C5 position. This bulkiness can shield the pyrimidine (B1678525) ring from nucleophilic attack, a key step in many reactions involving the barbiturate (B1230296) core. rsc.org Generally, substituents larger than a methyl group at the C5 position tend to decrease the rate of reactions such as hydrolysis by sterically impeding the approach of nucleophiles. rsc.org
The C5 position is a crucial active site in the molecule, capable of acting as either an electrophilic or nucleophilic center depending on the reaction conditions. nih.gov The nature of the substituents at this position dictates which of these roles is more prominent. The combination of a bulky alkyl group (isopropyl) and an aromatic group (benzyl) creates a unique chemical environment that influences its interactions and transformations.
Correlation Between Substituent Structure and Acidity/pKa Values
The acidity of 5,5-disubstituted barbituric acids is a critical property, and it is primarily attributed to the dissociation of a proton from one of the nitrogen atoms (N-H) in the pyrimidine ring. nih.gov The pKa values for 5,5-disubstituted barbituric acids typically fall within the range of 7.1 to 8.1, indicating they are weakly acidic. uni-muenchen.de The specific pKa value is influenced by the electronic nature of the C5 substituents.
Electron-withdrawing groups at the C5 position can stabilize the resulting conjugate base through inductive effects, thereby increasing the acidity of the compound (i.e., lowering its pKa value). The benzyl (B1604629) group, with its aromatic ring, can exert a modest electron-withdrawing effect. In contrast, alkyl groups like isopropyl are generally considered to be electron-donating, which would tend to decrease acidity (increase the pKa).
| Compound | C5-Substituent 1 | C5-Substituent 2 | pKa |
|---|---|---|---|
| 5-Ethyl-5-phenylbarbituric acid | Ethyl | Phenyl | 7.48 |
| 5-Allyl-5-phenylbarbituric acid | Allyl | Phenyl | 7.40 |
Based on these data, it is reasonable to expect the pKa of 5-benzyl-5-isopropylbarbituric acid to be within the typical range for 5,5-disubstituted barbiturates, likely between 7 and 8. The opposing electronic effects of the electron-withdrawing benzyl group and the electron-donating isopropyl group will ultimately determine its exact acidity.
Impact of Substituents on Chemical Stability and Degradation Pathways
The stability of 5-benzyl-5-isopropylbarbituric acid is largely determined by its susceptibility to hydrolysis, which leads to the degradation of the pyrimidine ring. nih.gov The degradation of 5,5-disubstituted barbiturates typically proceeds via ring-opening at the 1-6 position, particularly under alkaline conditions. rsc.orgresearchgate.net This process is often catalyzed by hydroxide (B78521) ions. researchgate.net
The substituents at the C5 position play a crucial role in the rate of this degradation. As mentioned earlier, bulky substituents like the isopropyl group can sterically hinder the approach of nucleophiles, such as hydroxide ions, to the carbonyl carbons of the ring. rsc.org This steric protection generally leads to a decrease in the rate of hydrolysis and therefore enhances the chemical stability of the compound. rsc.org In contrast, electron-withdrawing groups can increase the rate of hydrolysis. rsc.org
For 5-benzyl-5-isopropylbarbituric acid, the bulky isopropyl group is expected to be the dominant factor in determining its stability against hydrolytic degradation. While the benzyl group may slightly increase the electrophilicity of the ring, the steric shielding provided by the isopropyl group likely results in a relatively stable compound compared to barbiturates with smaller C5 substituents.
The degradation pathway for many barbiturates involves the formation of a malonuric acid intermediate, which can then undergo further reactions such as decarboxylation. researchgate.net The specific degradation products of 5-benzyl-5-isopropylbarbituric acid would be derived from the initial hydrolytic cleavage of the barbiturate ring, leading to the formation of urea (B33335) and a substituted malonic acid derivative.
In Vitro Chemical and Biochemical Degradation Pathways of Barbituric Acid, 5 Benzyl 5 Isopropyl
Oxidative Degradation Studies in Controlled Chemical Environments
The susceptibility of a molecule to oxidative degradation is a key parameter in assessing its environmental persistence and metabolic fate. For Barbituric acid, 5-benzyl-5-isopropyl-, the principal sites for oxidation are the benzyl (B1604629) and isopropyl substituents attached to the C5 position of the barbiturate (B1230296) ring.
A study on 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) demonstrated significant degradation under oxidative stress. researchgate.net When subjected to 35% hydrogen peroxide (H₂O₂), the compound was completely oxidized, while in 3% H₂O₂, a degradation of 58.47% was observed. researchgate.net This suggests that the benzyl group is susceptible to oxidation. In the case of Barbituric acid, 5-benzyl-5-isopropyl-, the benzylic carbon is a likely site for initial oxidative attack, potentially leading to the formation of a hydroxylated intermediate. Further oxidation could lead to the cleavage of the benzyl group. The isopropyl group, with its tertiary carbon, is also a potential site for oxidation.
Table 1: Illustrative Oxidative Degradation of an Analogous Benzyl-Containing Compound
| Oxidizing Agent | Concentration | Degradation (%) | Potential Transformation Products |
|---|---|---|---|
| Hydrogen Peroxide | 35% | 100 | Oxidized benzyl moiety derivatives |
Data based on the oxidative degradation of 5-benzyl-1,3,4-oxadiazole-2-thiol, serving as an analogue. researchgate.net
Hydrolytic Stability and Pathways Under Various Chemical Conditions
Hydrolysis is a fundamental chemical reaction that can lead to the degradation of pharmaceuticals and other xenobiotics. The stability of the barbiturate ring in Barbituric acid, 5-benzyl-5-isopropyl- is highly dependent on the pH of the surrounding medium.
Under acidic conditions, the amide bonds within the barbiturate ring are susceptible to hydrolysis. This process is generally initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This leads to the opening of the heterocyclic ring to form substituted malonic acid derivatives. For instance, the hydrolysis of 5-benzyl-5-ethylbarbituric acid in the presence of concentrated sulfuric acid results in ring cleavage.
Conversely, under basic conditions, the barbiturate ring can also undergo hydrolysis. The mechanism typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbons, leading to the cleavage of the amide bonds and the formation of urea (B33335) and a substituted malonic acid.
The relative stability of the benzyl and isopropyl ester groups to hydrolysis can also be considered. Generally, benzylic esters are known to be labile and can be hydrolyzed under acidic conditions, often proceeding through a stable benzylic carbocation intermediate. reddit.com Isopropyl esters are also susceptible to hydrolysis, and the stability of the secondary isopropyl carbocation can influence the reaction rate. reddit.com
Table 2: Predicted Hydrolytic Degradation of Barbituric Acid, 5-benzyl-5-isopropyl-
| Condition | pH Range | Primary Degradation Pathway | Major Transformation Products |
|---|---|---|---|
| Acidic | < 7 | Ring opening via amide bond hydrolysis | 2-benzyl-2-isopropylmalonic acid, Urea |
Enzyme-Mediated Chemical Transformation in Cell-Free Systems (Non-Clinical Focus)
In biological systems, the transformation of xenobiotics is primarily mediated by enzymes. Cell-free systems, such as liver microsomes and S9 fractions, are widely used in vitro models to study these metabolic processes. wuxiapptec.comcreative-bioarray.com These systems contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily of monooxygenases. wuxiapptec.com
For Barbituric acid, 5-benzyl-5-isopropyl-, the primary route of enzyme-mediated transformation is expected to be oxidation of the benzyl and isopropyl substituents, catalyzed by CYP450 enzymes. The benzylic carbon of the benzyl group is a prime target for hydroxylation. Similarly, the tertiary carbon of the isopropyl group can be hydroxylated. These hydroxylated metabolites are generally more polar than the parent compound, facilitating their further conjugation and elimination.
Other potential enzymatic transformations could involve N-dealkylation if the nitrogen atoms of the barbiturate ring were substituted, though this is not the case for the parent compound. Glucuronidation of the hydroxylated metabolites is a common phase II metabolic pathway that could occur in more complete cell-free systems containing UDP-glucuronosyltransferases (UGTs). xenotech.com
Hepatic microsomal stability assays are a standard in vitro tool to determine the metabolic stability of a compound. evotec.comnih.gov In this assay, the test compound is incubated with liver microsomes, and the rate of its disappearance over time is measured. evotec.com The results are typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). xenotech.comnih.gov
While specific data for Barbituric acid, 5-benzyl-5-isopropyl- is not available, a typical microsomal stability assay would involve incubating the compound with human, rat, or mouse liver microsomes in the presence of NADPH, a necessary cofactor for CYP450 enzymes. nih.gov Samples would be taken at various time points and the concentration of the remaining parent compound quantified by LC-MS/MS. creative-bioarray.com
The intrinsic clearance is a measure of the metabolic activity of the liver enzymes towards the compound. nih.gov A high CLint value suggests that the compound is rapidly metabolized, while a low CLint indicates greater metabolic stability. nih.gov The half-life is the time it takes for the concentration of the compound to be reduced by half. xenotech.com
Table 3: Typical Parameters Determined in a Hepatic Microsomal Stability Assay
| Parameter | Description | Significance |
|---|---|---|
| In Vitro Half-life (t½) | The time required for 50% of the compound to be metabolized. | Indicates the rate of metabolic degradation. |
The expected metabolic products from a microsomal stability assay of Barbituric acid, 5-benzyl-5-isopropyl- would be hydroxylated derivatives of the benzyl and isopropyl groups. The identification of these metabolites would provide a more complete picture of its biotransformation pathways.
Advanced Analytical Methodologies for Research on Barbituric Acid, 5 Benzyl 5 Isopropyl
Chromatographic Separation Techniques for Compound Isolation and Purity Assessment
Chromatographic techniques are fundamental in the study of "Barbituric acid, 5-benzyl-5-isopropyl-," enabling its separation from reaction mixtures and the determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly crucial for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reverse-phase HPLC is a primary method for the analysis and purification of barbituric acid derivatives. The development of a robust HPLC method for "Barbituric acid, 5-benzyl-5-isopropyl-" involves the systematic optimization of chromatographic conditions to achieve adequate separation from impurities and starting materials.
A typical method development would utilize a C18 column, which provides a non-polar stationary phase suitable for the retention of the moderately non-polar target compound. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The buffer's pH is a critical parameter, as it can influence the ionization state of the weakly acidic barbituric acid derivative and thus its retention time.
Method validation is performed to ensure the analytical procedure is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). austinpublishinggroup.com
Table 1: Illustrative HPLC Method Parameters and Validation Data
| Parameter | Condition / Value |
| Chromatographic Conditions | |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Retention Time | ~13.7 min jocpr.com |
| Validation Parameters | |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0% - 102.0% jpionline.org |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
This table presents a hypothetical but scientifically plausible set of parameters for the HPLC analysis of the target compound, based on methods for similar molecules.
Gas Chromatography (GC) for Volatile Product Analysis in Reaction Studies
Gas Chromatography is an essential tool for monitoring the synthesis of "Barbituric acid, 5-benzyl-5-isopropyl-" by analyzing volatile reactants, intermediates, or byproducts. For instance, in a synthesis involving benzyl (B1604629) chloride or isopropyl bromide, GC can track their consumption. The technique is particularly well-suited for separating and identifying compounds that are thermally stable and have sufficient vapor pressure.
A typical GC analysis would employ a capillary column with a non-polar or mid-polar stationary phase, such as a DB-5 or HP-5 column, which separates compounds based on their boiling points and interactions with the stationary phase. researchgate.net A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds, while a mass spectrometer (MS) detector provides structural information for peak identification. scholarsresearchlibrary.com Temperature programming, where the column oven temperature is increased during the analysis, is often necessary to elute compounds with a wide range of boiling points. researchgate.net
Table 2: Representative GC-MS Parameters for Reaction Monitoring
| Parameter | Condition / Value |
| Chromatographic Conditions | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) mdpi.com |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C mdpi.com |
| Oven Program | 100°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer Conditions | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 m/z researchgate.net |
| Source Temperature | 230°C |
This table outlines typical parameters for a GC-MS method that could be used to analyze volatile species in a reaction mixture for the synthesis of the target compound.
X-ray Diffraction for Solid-State Crystal Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For "Barbituric acid, 5-benzyl-5-isopropyl-," obtaining a suitable crystal would allow for the unambiguous confirmation of its covalent structure, as well as providing detailed insights into its conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com
The process involves irradiating a single crystal with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com The crystal system, space group, and unit cell dimensions are key pieces of data obtained from this analysis. This information is crucial for understanding the packing of molecules in the crystal lattice, which influences physical properties like melting point and solubility.
Table 3: Hypothetical Crystallographic Data for Barbituric acid, 5-benzyl-5-isopropyl-
| Parameter | Value |
| Chemical Formula | C₁₄H₁₆N₂O₃ |
| Formula Weight | 260.29 g/mol |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P2₁/c mdpi.com |
| a (Å) | 15.36 |
| b (Å) | 12.27 |
| c (Å) | 21.85 |
| β (°) | 109.86 |
| Volume (ų) | 3875.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.115 |
This table presents a hypothetical but realistic set of crystallographic data, based on published structures of similar barbiturate (B1230296) derivatives. mdpi.comresearchgate.net
Potentiometric and Titrimetric Methods for Acidity Characterization
The barbituric acid core of "Barbituric acid, 5-benzyl-5-isopropyl-" contains acidic N-H protons. Potentiometric titration is a highly accurate and common technique used to determine the acid dissociation constant (pKa) of these protons. ecetoc.orgpsu.edu The pKa value is a critical physicochemical parameter that quantifies the acidity of a compound in a given solvent. asianpubs.org
In a typical potentiometric titration, a solution of the compound is titrated with a standardized strong base, such as sodium hydroxide (B78521). dergipark.org.tr A pH electrode is used to monitor the pH of the solution as the titrant is added. ecetoc.org The resulting titration curve, a plot of pH versus the volume of titrant added, shows an inflection point at the equivalence point. The pKa can be determined from the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the compound are equal. nih.gov To obtain accurate results, the procedure requires a pure sample and may need to be performed in a mixed-solvent system (e.g., water-methanol) if the compound has low aqueous solubility. ecetoc.org
Table 4: Example Data from a Potentiometric Titration Experiment
| Volume of 0.1 M NaOH added (mL) | Measured pH |
| 0.0 | 3.50 |
| 1.0 | 4.15 |
| 2.0 | 4.60 |
| 3.0 | 5.10 |
| 4.0 | 6.20 |
| 4.5 | 7.35 |
| 4.9 | 8.00 |
| 5.0 (Equivalence Point) | 10.50 |
| 5.1 | 11.15 |
| 6.0 | 11.50 |
This interactive table illustrates typical data from a potentiometric titration. The pKa would be determined from the pH at 2.5 mL of added titrant.
Future Research Directions and Emerging Areas in Barbituric Acid, 5 Benzyl 5 Isopropyl Chemical Studies
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 5,5-disubstituted barbiturates has traditionally relied on well-established condensation reactions. However, growing emphasis on green chemistry is steering research towards more environmentally benign and efficient protocols. Future synthetic strategies for Barbituric acid, 5-benzyl-5-isopropyl- are likely to focus on minimizing waste, reducing energy consumption, and utilizing safer reagents.
Key areas of development include:
Catalyst Innovation: Research is moving towards the use of heterogeneous catalysts, such as nanoparticles and solid-supported acids, which offer advantages like easy separation, reusability, and often milder reaction conditions. isca.menih.gov For instance, the use of copper oxide or gold nanoparticles has been shown to efficiently catalyze the synthesis of certain barbituric acid derivatives. isca.measianpubs.org
Solvent-Free and Alternative Solvent Systems: Mechanochemistry, or grinding reactions in the absence of a solvent, represents a significant green alternative to traditional solution-phase synthesis. jetir.orgtsijournals.com This method can lead to shorter reaction times, higher yields, and a dramatic reduction in solvent waste. tsijournals.com Additionally, the use of ionic liquids or deep eutectic solvents could provide unique reaction environments that may enhance selectivity and reaction rates.
Multicomponent Reactions (MCRs): One-pot MCRs, where three or more reactants are combined to form a product in a single step, are highly sought after for their efficiency and atom economy. mdpi.comresearchgate.net Designing an MCR pathway for the synthesis of 5,5-disubstituted barbiturates like 5-benzyl-5-isopropylbarbituric acid could significantly streamline its production. mdpi.com
| Methodology | Typical Conditions | Advantages | Future Research Focus for 5-benzyl-5-isopropyl- Derivative |
|---|---|---|---|
| Traditional Condensation | Strong base (e.g., sodium ethoxide), organic solvent, heating | Well-established, reliable | Optimization for higher yield and purity |
| Nanocatalysis | Heterogeneous catalyst (e.g., CuO, Au NPs), often milder conditions, may be solvent-free | Catalyst reusability, high efficiency, reduced waste isca.me | Screening novel nanocatalysts for improved selectivity |
| Mechanochemistry (Grinding) | Solvent-free, room temperature, physical grinding | Environmentally friendly, short reaction times, high yields tsijournals.com | Investigating different grinding techniques and catalysts |
| Multicomponent Reactions | One-pot synthesis, various catalysts and conditions | High atom economy, operational simplicity, diversity generation researchgate.net | Design of a novel three-component reaction pathway |
Advanced Spectroscopic and Structural Characterization Innovations
While standard spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier-Transform Infrared) spectroscopy are foundational for structural elucidation, emerging innovations offer the potential for a much deeper and more nuanced understanding of the structure of Barbituric acid, 5-benzyl-5-isopropyl-.
Future characterization studies could incorporate:
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) can go beyond simple molecular weight determination. They allow for the identification of unconventional adducts and fragments, providing a more complete picture of the molecule's behavior in the spectrometer, which can be crucial for forensic and metabolic studies. nih.gov
Solid-State NMR (ssNMR): For crystalline samples, ssNMR can provide detailed information about the molecular conformation and intermolecular interactions within the crystal lattice, which is lost in solution-state NMR. acs.org This is particularly valuable for understanding polymorphism, a critical aspect in materials science and pharmaceuticals.
NMR Crystallography: This approach combines experimental ssNMR data with computational modeling (such as DFT calculations) to refine crystal structures to a high degree of accuracy. acs.org Applying this to Barbituric acid, 5-benzyl-5-isopropyl- could resolve ambiguities from X-ray diffraction and provide precise locations of hydrogen atoms.
Advanced Vibrational Spectroscopy: Techniques like Raman spectroscopy can complement FT-IR, offering better sensitivity for certain functional groups and enabling analysis in aqueous media. Combining these experimental spectra with theoretical calculations can lead to more confident vibrational mode assignments.
| Technique | Information Provided | Potential Application for 5-benzyl-5-isopropylbarbituric acid |
|---|---|---|
| ESI-HRMS | Precise mass, elemental composition, identification of adducts nih.gov | Unambiguous formula confirmation and impurity profiling |
| Solid-State NMR (ssNMR) | Molecular conformation, packing, and intermolecular interactions in the solid state acs.org | Studying polymorphism and solid-state stability |
| NMR Crystallography | Highly refined crystal structure determination acs.org | Precise structural elucidation, especially hydrogen atom positions |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics of intermolecular interactions (e.g., with host molecules) nih.gov | Quantifying binding affinities in host-guest chemistry studies |
Predictive Modeling and Machine Learning Applications in Barbiturate (B1230296) Chemical Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, enabling the prediction of molecular properties and accelerating the discovery process. nih.govnih.gov For a compound like Barbituric acid, 5-benzyl-5-isopropyl-, these computational tools offer a powerful way to explore its potential without exhaustive experimental work.
Emerging applications in this domain include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build robust QSAR models that correlate structural features of barbiturate derivatives with their chemical or biological properties. This can guide the synthesis of new analogues with enhanced characteristics.
Pharmacokinetic (ADME) Prediction: A significant challenge in developing CNS-active compounds is predicting their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, including blood-brain barrier (BBB) permeability. d4-pharma.comresearchgate.net AI/ML models, trained on large datasets, can provide early-stage predictions for these properties, helping to prioritize research efforts. d4-pharma.comnih.gov
Predicting Spectroscopic Data: Neural networks and other ML models are being developed to predict NMR and mass spectra from a given molecular structure. advancedsciencenews.com This can aid in the identification of unknown compounds or in confirming the structure of newly synthesized molecules like Barbituric acid, 5-benzyl-5-isopropyl-.
De Novo Design: Generative AI models can design novel molecular structures based on a desired set of properties. This could be used to propose new barbiturate derivatives with specific predicted activities or physicochemical profiles.
| Model Type | Potential Application | Predicted Outcome for 5-benzyl-5-isopropylbarbituric acid |
|---|---|---|
| Support Vector Machine (SVM) | Classification and regression tasks d4-pharma.com | Prediction of blood-brain barrier (BBB) permeability (Yes/No) |
| Random Forest | QSAR modeling | Quantitative prediction of properties like lipophilicity (LogP) or receptor binding affinity |
| Deep Neural Networks (DNN) | Predicting complex biological activities and ADME properties advancedsciencenews.com | Predicting metabolic pathways and potential metabolites |
| Generative Adversarial Networks (GANs) | De novo molecular design | Generation of novel, structurally similar barbiturates with optimized properties |
Exploration of Unexplored Reactivity Profiles in Nontraditional Chemical Environments
Understanding the reactivity of a molecule is key to harnessing its synthetic potential. For Barbituric acid, 5-benzyl-5-isopropyl-, future research could explore its chemical transformations under conditions that deviate from classical organic chemistry, potentially leading to novel compounds that are difficult to access through conventional means.
Promising areas for investigation are:
Reactions in Ionic Liquids: Ionic liquids are non-volatile solvents with unique properties that can influence reaction pathways and selectivity. Studying the reactivity of the barbiturate core in these media could reveal new types of condensation or substitution reactions.
Photocatalysis and Electrosynthesis: These techniques use light or electricity, respectively, to drive chemical reactions, often under very mild conditions. Applying these methods could enable selective functionalization of the benzyl (B1604629) or isopropyl groups, or even the pyrimidine (B1678525) ring itself, in ways not possible with thermal methods.
Mechanochemistry: Beyond its use in synthesis, mechanochemistry (ball milling) can also be used to drive reactions between solid-state reactants, sometimes leading to products that differ from those obtained in solution.
Deconstruction-Reconstruction Strategies: Recent research has shown that heterocyclic rings, like pyrimidines, can be chemically "opened" or deconstructed into reactive intermediates and then "reconstructed" with new components to form diverse new heterocyclic structures. nih.gov Applying such a strategy to Barbituric acid, 5-benzyl-5-isopropyl- could generate a library of novel compounds built from the original scaffold.
| Environment | Key Feature | Potential Unexplored Reaction for 5-benzyl-5-isopropylbarbituric acid |
|---|---|---|
| Traditional Organic Solvents (e.g., Ethanol) | Well-understood solvation effects | Standard condensation and alkylation reactions mdpi.com |
| Ionic Liquids | Unique polarity, low vapor pressure, potential catalytic activity | Selective C-H functionalization or novel cyclization reactions |
| Photocatalysis | Use of light to generate reactive species under mild conditions | Radical-based modification of the alkyl or aryl side chains |
| Deconstruction-Reconstruction | Ring-opening to a reactive intermediate followed by re-cyclization nih.gov | Transformation of the pyrimidine core into other heterocyclic systems (e.g., pyrazoles) |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-benzyl-5-isopropylbarbituric acid, and how do substituents influence reaction pathways?
- Methodological Answer : Synthesis typically involves alkylation of barbituric acid with benzyl and isopropyl halides under basic conditions (e.g., ammonium hydroxide or DMF as solvent). Substituent steric effects and electronic properties significantly influence reaction efficiency. For example, bulky groups like isopropyl may slow alkylation due to steric hindrance, while electron-withdrawing substituents on the aryl group (e.g., benzyl) can alter reaction kinetics. Intramolecular isomerization, as observed in 5-phenyl-5-(3-aminopropyl)barbituric acid, can occur if reaction conditions favor nucleophilic attack on intermediates . Purification often involves recrystallization or chromatography.
Q. How can the pharmacological activity of 5-benzyl-5-isopropylbarbituric acid derivatives be evaluated?
- Methodological Answer : Pharmacological screening includes:
- In vitro assays : Receptor binding studies (e.g., GABAA receptors) to assess affinity.
- In vivo models : Rodent sedation/hypnosis tests (e.g., loss-of-righting reflex) to determine hypnotic potency.
- Metabolic stability : HPLC or LC-MS analysis of urinary metabolites (e.g., hydroxylated or hydrolyzed derivatives) to evaluate biotransformation pathways .
Substituents at C-5 dictate activity; bulky groups (e.g., benzyl) enhance lipophilicity and CNS penetration .
Q. What analytical techniques are optimal for characterizing the purity and structure of 5-benzyl-5-isopropylbarbituric acid?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent integration and hydrogen bonding with solvents (e.g., DMSO-induced chemical shifts in imino protons) .
- UV-Vis Spectrophotometry : Quantification via oxidative coupling with 4-aminoantipyrine at 510 nm (linear range: 2–100 µg/mL) .
- HPLC : Reverse-phase methods with C18 columns for purity assessment .
Advanced Research Questions
Q. How can researchers address unexpected intramolecular isomerization during the synthesis of 5-alkyl-5-aryl barbituric acids?
- Methodological Answer : Isomerization (e.g., formation of piperidone derivatives from 5-phenyl-5-(3-bromopropyl)barbituric acid) can be mitigated by:
- Controlling reaction temperature : Lower temperatures reduce nucleophilic displacement of intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF) favor alkylation over cyclization.
- Protecting groups : Temporarily blocking reactive sites (e.g., amine groups) to prevent intramolecular attacks .
Q. What methodologies are employed to study the DNA-binding interactions of barbituric acid derivatives like 5-benzyl-5-isopropylbarbituric acid?
- Methodological Answer :
- Molecular docking : Simulations (e.g., AutoDock Vina) to predict minor groove binding affinity, validated by UV-Vis hypochromism and bathochromic shifts .
- Spectrophotometric titration : Measure binding constants (Kb) via changes in absorbance upon DNA addition.
- Circular dichroism (CD) : Detect conformational changes in DNA helix upon ligand interaction .
Q. How do solvent molecules influence the NMR spectral properties of barbituric acid derivatives, and what computational models validate these interactions?
- Methodological Answer : Solvents like DMSO form hydrogen bonds with barbituric acid’s imino protons, causing downfield shifts (Δδ ≈ 1.5 ppm). Computational validation involves:
- DFT calculations : BLYP functional with GIAO method to predict chemical shifts in H-bonded clusters (e.g., BA·4DMSO) .
- Molecular dynamics : Simulate solvent-solute interactions to correlate with experimental NMR data .
Q. What factors contribute to the polymorphism of barbituric acid derivatives, and how can their crystal structures be predicted?
- Methodological Answer : Polymorphism arises from:
- Conformational flexibility : Small energy differences (~20°) between planar and envelope conformations.
- Hydrogen-bonding motifs : Variations in acceptor groups (e.g., carbonyl vs. amine) lead to distinct crystal packing.
- Computational prediction : Lattice energy minimization (e.g., GRACE software) identifies low-energy polymorphs. Experimental validation via XRD is critical .
Q. How do structural modifications at the C-5 position of barbituric acid impact pKa values and reactivity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., phenyl) : Lower pKa (e.g., 5-phenyl-5-isopropyl: pKa = 7.76) by stabilizing deprotonation.
- Alkyl groups (e.g., isopropyl) : Increase lipophilicity but have minimal electronic effects.
- Measurement methods : Potentiometric titration in water (I = 0.00, 25°C) with activity coefficient corrections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
